molecular formula C7H9N3O2 B1313614 4-Methoxypicolinohydrazide CAS No. 187973-18-8

4-Methoxypicolinohydrazide

Cat. No. B1313614
M. Wt: 167.17 g/mol
InChI Key: YKICRDCJQXTGMJ-UHFFFAOYSA-N
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Description

4-Methoxypicolinohydrazide is a chemical compound with the CAS number 187973-18-81. However, there is limited information available about this specific compound.



Synthesis Analysis

While there is no direct information available on the synthesis of 4-Methoxypicolinohydrazide, there are general methods for the synthesis of similar compounds. For instance, hydrazonamide or hydrazide can be condensed with 5-nitro-2-furaldehyde or 5-nitro-2-thiophenecarboxaldehyde to synthesize novel methyl 4-phenylpicolinoimidate derivatives of hydrazone2. However, the exact synthesis process for 4-Methoxypicolinohydrazide might differ3.



Molecular Structure Analysis

The molecular structure of 4-Methoxypicolinohydrazide is not directly available. However, similar compounds, such as 4- (4-methoxyphenethyl)-5- (p-tolyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (C18H19N3O2), have been characterized by single crystal X-ray diffraction4.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving 4-Methoxypicolinohydrazide. However, the study of chemical reactions has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm5.



Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methoxypicolinohydrazide are not directly available. However, physical properties are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume7.


Scientific Research Applications

Antimicrobial Activities

4-Methoxypicolinohydrazide derivatives have been studied for their potential antimicrobial activities. A research paper highlights the antibacterial and antifungal activities of compounds related to 4-Methoxypicolinohydrazide against Gram-positive and Gram-negative bacteria and yeast strains. These compounds have shown significant activity, indicating their potential use in the development of new antimicrobial agents (Ö. Tamer et al., 2018).

Apoptosis Induction and Anticancer Activity

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 4-Methoxypicolinohydrazide, has been identified as a potent apoptosis inducer and anticancer clinical candidate. It demonstrated significant efficacy in human MX-1 breast and other mouse xenograft cancer models (N. Sirisoma et al., 2009).

Tubulin Polymerization Inhibition

Certain derivatives have been found to inhibit tubulin polymerization, a key process in cell division. This inhibition is crucial in cancer research, as it can potentially halt the growth of cancer cells. Specific compounds have been identified with promising antiproliferative activity toward human cancer cells, suggesting their role as potential anticancer agents (Hidemitsu Minegishi et al., 2015).

Butyrylcholinesterase Inhibition

In a study focusing on Alzheimer's disease treatment, thiazolylhydrazone derivatives containing 4-methoxyphenylpiperazine side chains showed inhibitory activities against butyrylcholinesterase, a key enzyme in the disease’s progression. These findings open up possibilities for these compounds to be used in therapeutic applications for neurodegenerative diseases (A. Işık et al., 2022).

Biochemical and Pharmacological Studies

4-Methoxypicolinohydrazide derivatives have been used in various biochemical and pharmacological studies. For instance, studies on serotonin receptor antagonists utilized these compounds, revealing their potential in neuroscience and pharmacological research (Y. Liao et al., 2000).

Synthesis and Characterization

The synthesis and characterization of these compounds are critical in understanding their properties and potential applications. Research in this area provides foundational knowledge for further exploration and application of these chemicals (J. Epsztajn et al., 1989).

properties

IUPAC Name

4-methoxypyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-12-5-2-3-9-6(4-5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKICRDCJQXTGMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449554
Record name 4-Methoxypyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxypicolinohydrazide

CAS RN

187973-18-8
Record name 4-Methoxypyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Methoxypyridine-2-carboxylic acid methyl ester (17.6 g, 0.105 mol) was dissolved in methanol (100 ml) and cooled to 0° C. before adding hydrazine hydrate (21 ml) dropwise over 10 min. The mixture was then refrigerated at 4° C. for 16 h. The resulting solid was filtered, washed with cold methanol and dried to afford 4-methoxypyridine-2-carboxylic acid hydrazide (14.3 g, 81%) as a white powder. 1H NMR (360 MHz, CDCl3) δH 3.89 (3H, s), 4.55 (2H, br s), 7.12 (1H, dd, J 3 and 6), 7.50 (1H, d, J 3), 8.42 (1H, d, J 6), 9.79 (1H, br s).
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Hu, S Yang, Z Jiang, D Guo - Journal of Molecular Liquids, 2020 - Elsevier
Great attention has been paid to synthesize organic ligands with good coordination ability to Eu(III) ion, however, in rare earth coordination field, it's still a challenge to prepare …
Number of citations: 6 www.sciencedirect.com

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